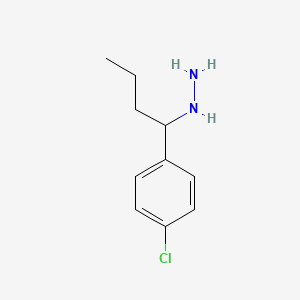

1-(4-Chlorophenyl)butylhydrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)butylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2/c1-2-3-10(13-12)8-4-6-9(11)7-5-8/h4-7,10,13H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCGFZQEGNBSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chlorophenyl Butylhydrazine

Approaches to N-N Bond Formation and Functionalization

Traditional synthetic approaches focus on constructing the target molecule by forming either the N-alkyl or the N-aryl bond on a pre-existing hydrazine (B178648) scaffold.

A direct and common method for synthesizing 1-(4-Chlorophenyl)butylhydrazine is the N-alkylation of 4-chlorophenylhydrazine (B93024). This strategy involves the reaction of 4-chlorophenylhydrazine with a suitable butylating agent. The precursor, 4-chlorophenylhydrazine, is typically prepared as its hydrochloride salt from 4-chloroaniline (B138754) through a diazotization reaction followed by reduction. google.comgoogle.com

The free base of 4-chlorophenylhydrazine must be generated from its hydrochloride salt, usually by treatment with a base like sodium hydroxide, before the alkylation step. The subsequent alkylation is a nucleophilic substitution reaction where the nitrogen atom of the hydrazine attacks the electrophilic carbon of a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane. The reaction is generally performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

Key reaction parameters include:

Alkylating Agent: 1-Bromobutane is a common choice due to its reactivity and commercial availability.

Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are frequently used to deprotonate the hydrazine, enhancing its nucleophilicity.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is typically employed to facilitate the reaction.

A potential challenge with this method is controlling the selectivity, as alkylation can occur at either nitrogen atom of the hydrazine, and over-alkylation can lead to the formation of multiply substituted products.

An alternative approach involves the N-arylation of a butylhydrazine (B1329735) precursor. This method reverses the roles of the nucleophile and electrophile compared to the N-alkylation strategy. Butylhydrazine acts as the nucleophile, and a 4-chlorophenyl-containing molecule serves as the arylating agent.

Common arylating agents include aryl halides (e.g., 1-bromo-4-chlorobenzene) or arylboronic acids (e.g., 4-chlorophenylboronic acid). These reactions often necessitate a catalyst, typically based on copper or palladium, to facilitate the carbon-nitrogen bond formation. This strategy is foundational to more advanced catalytic methods discussed in section 2.2.

Reductive amination provides a powerful and versatile one-pot method for synthesizing this compound. organic-chemistry.org This pathway involves the initial condensation of 4-chlorophenylhydrazine with butyraldehyde (B50154) (butanal) to form a hydrazone intermediate. This intermediate, which contains a carbon-nitrogen double bond, is then reduced in situ to the desired hydrazine product.

The key advantage of this method is the high selectivity offered by specific reducing agents that target the iminium ion (the protonated form of the hydrazone) over the starting aldehyde. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): Highly effective as it is stable under the mildly acidic conditions required for hydrazone formation and selectively reduces the protonated C=N bond. masterorganicchemistry.comorganic-chemistry.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN that is also highly selective for imines and hydrazones. harvard.edu

Sodium borohydride (B1222165) (NaBH₄): Can be used, but may also reduce the starting aldehyde if conditions are not carefully controlled. koreascience.kr

This method avoids the use of alkyl halides and the potential for over-alkylation, making it an attractive synthetic route. masterorganicchemistry.com

Table 1: Comparison of Classical Synthetic Strategies

| Method | Precursors | Key Reagents | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| N-Alkylation | 4-Chlorophenylhydrazine, 1-Bromobutane | K₂CO₃ or NaH | DMF or Acetonitrile, RT to elevated temp. | Direct; risk of over-alkylation. |

| N-Arylation | Butylhydrazine, 1-Bromo-4-chlorobenzene (B145707) | Catalyst (Cu or Pd salts) | Requires catalyst; overlaps with advanced methods. | Good for specific C-N bond formation. |

| Reductive Amination | 4-Chlorophenylhydrazine, Butyraldehyde | NaBH₃CN or NaBH(OAc)₃ | One-pot reaction, mildly acidic (pH 4-6) | High selectivity; avoids alkyl halides. |

Advanced Catalytic Synthesis Routes

Modern organic synthesis increasingly relies on transition metal catalysis to form C-N bonds with high efficiency and broad functional group tolerance.

The formation of the aryl-nitrogen bond is a critical step that can be efficiently achieved using transition metal catalysts. These methods typically involve the coupling of an aryl halide or pseudohalide with an amine or hydrazine derivative. While copper-catalyzed reactions (Ullmann condensation) have been historically significant, palladium-catalyzed systems have become more prevalent due to their milder reaction conditions and broader substrate scope.

The Buchwald-Hartwig amination is a premier palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds and is highly applicable to the synthesis of N-arylhydrazines. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would involve coupling butylhydrazine with an aryl halide like 1-bromo-4-chlorobenzene or 1-chloro-4-bromobenzene.

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the hydrazine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylhydrazine product and regenerate the Pd(0) catalyst. wikipedia.org

Essential components of the Buchwald-Hartwig reaction include:

Palladium Precatalyst: Sources like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common. nih.govresearchgate.net

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the reaction's success. Examples include Xantphos, BINAP, and various biarylphosphine ligands developed by Buchwald and others. nih.gov

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. researchgate.net

Solvent: Anhydrous, non-polar solvents like toluene (B28343) or dioxane are typically used.

This methodology is renowned for its high yields and tolerance of various functional groups, making it a powerful tool for constructing complex hydrazine derivatives. nih.govsemanticscholar.org

Table 2: Components of Palladium-Catalyzed N-Arylation

| Component | Examples | Function |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst precursor |

| Aryl Halide | 1-Bromo-4-chlorobenzene | Electrophilic aryl source |

| Hydrazine | Butylhydrazine | Nucleophilic partner |

| Ligand | Xantphos, BINAP, Biarylphosphines | Stabilizes Pd complex, promotes key steps |

| Base | NaOtBu, Cs₂CO₃ | Deprotonates hydrazine, facilitates catalyst cycle |

| Solvent | Toluene, Dioxane | Anhydrous reaction medium |

Unable to Generate Article: Lack of Specific Research Data

The requested outline included highly specific catalytic methods:

Principles of Green Chemistry in this compound Synthesis

Photoredox Catalysis and Visible-Light-Mediated Reactions

While general literature exists for these advanced synthetic strategies in the context of forming aryl hydrazines or other hydrazine derivatives, their direct application to the synthesis of "this compound" is not documented in the available scientific literature. Creating an article based on hypothetical applications or extrapolating from unrelated compounds would not meet the required standards of scientific accuracy and would constitute speculation.

Therefore, due to the absence of specific, verifiable research findings for the synthesis of "this compound" via the stipulated methods, it is not possible to generate the requested article while adhering to the instructions for factual accuracy and strict adherence to the provided outline.

Mechanistic Elucidation of Reactions Involving 1 4 Chlorophenyl Butylhydrazine

Investigation of Fundamental Reaction Pathways

The fundamental reactivity of the arylhydrazine functional group allows for its participation in both single-electron transfer (SET) and polar, two-electron processes.

Arylhydrazines, including the 1-(4-chlorophenyl)hydrazine core of the title compound, are effective precursors for generating aryl radicals. Under mild oxidative conditions, they can lead to the formation of unstable diazenes, which subsequently generate these radical species.

A notable example is the metal-free synthesis of aryl iodides from arylhydrazine hydrochlorides. In this process, iodine serves a dual function as both an oxidant and an iodinating agent. The reaction of 4-chlorophenylhydrazine (B93024) hydrochloride with iodine in dimethyl sulfoxide (B87167) (DMSO) exemplifies this pathway. The proposed mechanism involves the initial oxidation of the hydrazine (B178648) to form an arenediazonium salt. This intermediate then undergoes a single-electron transfer (SET) from an iodide anion, leading to the release of nitrogen gas and the formation of a 4-chlorophenyl radical and an iodine radical. The subsequent combination of these two radicals yields the final product, 1-chloro-4-iodobenzene. The use of radical scavengers in related transformations has provided evidence supporting the involvement of a radical pathway.

Table 1: Selected Conditions for the Iodination of 4-Chlorophenylhydrazine Hydrochloride (1a) to 1-Chloro-4-iodobenzene (2a)

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield of 2a (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ (1.0) | DMSO | 60 | 63 |

| 2 | Cs₂CO₃ (1.0) | DMSO | 40 | Reduced Yield |

| 3 | None | DMSO | 60 | Good to Excellent |

| 4 | None | None | 60 | 26 |

Data sourced from a study on the synthesis of aryl iodides from arylhydrazine hydrochlorides.

Ionic pathways involving 1-(4-Chlorophenyl)butylhydrazine are characterized by nucleophilic attack from one of the nitrogen atoms. The condensation reaction with carbonyl compounds to form heterocycles like pyrazoles is a classic polar mechanism. The regioselectivity of such reactions is determined by the relative nucleophilicity of the two nitrogen atoms in the hydrazine. For an aryl-substituted hydrazine, the primary amine (NH₂) is generally the more nucleophilic site and initiates the reaction, for instance, by attacking a carbonyl group.

In the synthesis of pyrazoles from 2-chlorovinyl ketones and tert-butylhydrazine, the reaction can proceed via two main ionic routes: nucleophilic substitution of the chlorine atom or dehydrochlorination to form an acetylene (B1199291) ketone intermediate, which then undergoes cyclization. Similarly, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can lead to pyrazoline structures through Michael addition followed by intramolecular cyclization and dehydration.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

Catalysts and additives play a crucial role in directing the reaction pathway, enhancing efficiency, and controlling selectivity.

In metal-catalyzed reactions, the choice of ligand can exert significant control over the outcome. For instance, in the rhodium-catalyzed enantioselective desymmetrization of meso bicyclic hydrazines, different ferrocenyl-based diphosphine ligands can favor competing reaction pathways. The use of a t-Bu-Josiphos ligand tends to afford higher yields of ring-opened products, while electron-deficient Walphos-type ligands can favor a hydroarylation process that proceeds through an unusual C-H activation and 1,4-rhodium migration. This demonstrates a high degree of ligand control over reaction selectivity.

Table 2: Ligand-Controlled Selectivity in Rhodium-Catalyzed Desymmetrization

| Ligand | Major Product Type | Key Mechanistic Feature |

|---|---|---|

| t-Bu-Josiphos | Ring-Opened Products | Favors Ring Opening |

| Walphos-type Ligands (electron-deficient) | Hydroarylated Products | Favors 1,4-Rhodium Migration |

Data based on studies of rhodium-catalyzed reactions of meso bicyclic hydrazines.

Both acidic and basic conditions are used to promote reactions involving arylhydrazines. Bases such as cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and triethylamine (B128534) are frequently employed. They can act as acid scavengers or facilitate the deprotonation of hydrazine hydrochloride salts to generate the more reactive free hydrazine. In some syntheses, pyridine (B92270) is used as both a catalyst and a solvent.

Acid catalysis is also common, particularly for cyclocondensation reactions. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been utilized as organocatalysts in the enantioselective addition of hydrazones (derived from hydrazines) to other substrates. In some cases, additives like potassium iodide (KI) can catalyze reactions, such as the synthesis of 1,3,4-oxadiazol-2(3H)-ones from aryl hydrazines, where the hypoiodite (B1233010) ion is a key active species.

Stereochemical Outcomes and Enantioselective Processes

The development of enantioselective transformations using hydrazine derivatives is a significant area of research. Chiral rhodium(I) catalysts have been successfully used for the enantioselective desymmetrization of meso bicyclic hydrazines, producing chiral trans-2-arylcyclopent-3-enyl hydrazides with excellent enantioselectivity (up to 99% ee). This methodology highlights the potential to create stereogenic centers with high fidelity.

Furthermore, organocatalysis has been applied to achieve stereocontrol. Chiral phosphoric acids can catalyze the enantioselective addition of N-monosubstituted hydrazones to dihydropyrroles, demonstrating the utility of hydrazine-derived nucleophiles in asymmetric synthesis. These processes enable the construction of enantioenriched molecules that are valuable synthetic intermediates.

Control of Chiral Centers in Hydrazine-Mediated Reactions

The control of chiral centers in reactions involving hydrazines is a cornerstone of modern asymmetric synthesis. While direct studies on this compound are unavailable, the principles are well-established through the use of other hydrazine derivatives, particularly as chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.comresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered. thieme-connect.com

One of the most prominent strategies involves the use of chiral hydrazines to form chiral hydrazones. The Enders SAMP/RAMP auxiliaries, which are chiral pyrrolidine-based hydrazines, exemplify this approach. These auxiliaries react with aldehydes or ketones to form chiral hydrazones. The resulting hydrazone can then be deprotonated at the α-carbon to form a stereodefined azaenolate. This intermediate's geometry is controlled by the chiral auxiliary, which effectively shields one face of the molecule. Consequently, when an electrophile is introduced, it attacks from the less sterically hindered face, leading to the creation of a new chiral center with high diastereoselectivity. thieme-connect.com This method has been successfully applied to various transformations, including aldol (B89426) reactions, Michael additions, and alkylations. thieme-connect.com

The general mechanism for the α-alkylation of a ketone using a SAMP-hydrazine auxiliary is outlined below:

Hydrazone Formation: A ketone reacts with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) to form a chiral hydrazone.

Deprotonation: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) selectively removes the proton from the α-carbon, forming a lithium-azaenolate with a specific (Z)-configuration around the C=C bond. The lithium cation is chelated by the methoxy (B1213986) group of the auxiliary, creating a rigid, bicyclic structure.

Diastereoselective Alkylation: The chiral auxiliary blocks one face of the azaenolate. The incoming electrophile (e.g., an alkyl halide) can only approach from the unhindered side, resulting in a highly diastereoselective C-C bond formation.

Auxiliary Cleavage: The auxiliary is removed from the alkylated product, typically through ozonolysis or hydrolysis, to yield the enantiomerically enriched α-alkylated ketone.

Another significant method for creating chiral centers is the asymmetric hydrogenation of prochiral hydrazones. In this approach, a C=N double bond of a hydrazone is hydrogenated using a transition metal complex with a chiral ligand. researchgate.netacs.org Catalysts based on rhodium, iridium, palladium, and nickel have been developed for this purpose. acs.orgacs.org For instance, efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones can produce chiral cyclic hydrazines with excellent yields and enantioselectivities (up to >99% ee). acs.org The proposed mechanism involves the formation of a chiral nickel hydride complex, which then adds to the C=N bond of the hydrazone in an enantioselective manner. acs.org

Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation of Hydrazones This table presents data for the asymmetric hydrogenation of a model cyclic N-acyl hydrazone and is intended to be illustrative of the general strategy.

| Chiral Ligand | Catalyst Precursor | Additive | Conversion (%) | Enantiomeric Excess (ee, %) |

| (S)-DTBM-SegPhos | Ni(OAc)₂ | Acetic Acid | 100 | 90 |

| (S)-BINAP | Ni(OAc)₂ | Acetic Acid | 100 | 95 |

| (S,S)-Ph-BPE | Ni(OAc)₂ | Acetic Acid | 100 | >99 |

| (R,R)-f-spiroPhos | Ni(OAc)₂ | Acetic Acid | >99 | 98 |

Data sourced from a study on Ni-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones. acs.org

Enantioselective Desymmetrization Strategies

Enantioselective desymmetrization is a powerful strategy for generating chiral molecules from achiral, symmetrical starting materials, often meso compounds. Hydrazines can act as nucleophiles in these transformations, leading to the formation of valuable chiral building blocks.

A key example is the rhodium-catalyzed ring-opening of meso bicyclic hydrazines. This reaction allows for the preparation of trans-2-arylcyclopent-3-enyl hydrazides with high enantiomeric excess (up to 99% ee). scholaris.ca The reaction effectively differentiates between two enantiotopic leaving groups in the meso starting material, controlled by a chiral rhodium(I) catalyst. scholaris.ca

Another approach is the enantioselective conjugate addition of hydrazines to electron-deficient alkenes. The addition of a monosubstituted hydrazine to an α,β-unsaturated imide, catalyzed by a chiral Lewis acid, can produce chiral pyrazolidinones. acs.org In these reactions, the catalyst and the achiral template on the imide play crucial roles in determining the enantioselectivity. The reaction can proceed with high chemoselectivity, favoring the conjugate addition over amidation, and can generate pyrazolidinone products with high enantiomeric excess. acs.org

Biocatalysis also offers a route for desymmetrization. For example, the enzyme (S,S)-ethylenediaminedisuccinate (EDDS) lyase can catalyze the asymmetric addition of arylhydrazines to fumarate. scispace.com This hydroamination reaction proceeds with excellent stereoselectivity. The resulting product can then undergo a spontaneous intramolecular amidation to form chiral pyrazolidin-3-ones in a one-pot, two-step chemoenzymatic process. scispace.com This method has been shown to be effective for a variety of substituted arylhydrazines.

Table 2: Chemoenzymatic Synthesis of Chiral Pyrazolidin-3-ones via Desymmetrization This table illustrates the scope of arylhydrazines in the EDDS lyase-catalyzed reaction with fumarate, followed by cyclization.

| Arylhydrazine Substrate | Isolated Yield (%) |

| Phenylhydrazine | 85 |

| 4-Fluorophenylhydrazine | 81 |

| 4-Chlorophenylhydrazine | 76 |

| 4-Bromophenylhydrazine | 78 |

| 4-Methylphenylhydrazine | 79 |

| 3-Chlorophenylhydrazine | 78 |

Data sourced from a study on the biocatalytic synthesis of pyrazolidinones. scispace.com

Computational and Theoretical Investigations of 1 4 Chlorophenyl Butylhydrazine and Its Reactivity

Electronic Structure and Molecular Conformation

The electronic structure and three-dimensional shape (conformation) of a molecule are fundamental to its chemical properties and reactivity. Computational methods provide powerful tools to investigate these aspects at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like 1-(4-chlorophenyl)butylhydrazine.

A DFT study of this compound would typically begin with geometry optimization to find the most stable arrangement of its atoms in space. From this optimized structure, a wealth of information can be derived. Key ground state properties that would be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution: DFT calculates how the electrons are distributed throughout the molecule. This can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It helps in identifying sites for electrophilic and nucleophilic attack. For this compound, one would expect negative potential (red/yellow) near the nitrogen and chlorine atoms and positive potential (blue) near the hydrogen atoms of the hydrazine (B178648) and butyl groups.

| Calculated Property | Significance for this compound |

| HOMO Energy | Indicates the ability to donate electrons. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Mulliken/NBO Charges | Provides insight into the charge distribution on individual atoms. |

| Dipole Moment | Measures the overall polarity of the molecule. |

This table represents typical data obtained from DFT calculations; specific values for this compound are not available.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high-accuracy predictions of molecular properties.

Due to their high computational cost, ab initio methods are often used for smaller molecules or to benchmark the results from less expensive methods like DFT. For a molecule the size of this compound, high-level ab initio calculations would be computationally demanding but could be used to obtain a very precise value for a specific property, such as the energy barrier for rotation around a particular bond.

Conformational Analysis and Energetic Profiles of Isomers and Rotamers

The butyl group and the hydrazine linkage in this compound allow for considerable conformational flexibility due to rotation around single bonds. These different spatial arrangements are known as conformers or rotamers.

A conformational analysis would involve systematically rotating the dihedral angles of the key bonds (e.g., the C-N and N-N bonds) and calculating the energy of each resulting conformation. This generates an energetic profile, or potential energy surface, which shows the relative energies of the different conformers. The most stable conformer corresponds to the global minimum on this surface. The energy differences between various conformers and the energy barriers to their interconversion can also be determined. Such an analysis is critical for understanding which shapes the molecule is likely to adopt and how easily it can change between them.

Analysis of Intermolecular Interactions in Condensed Phases

In a solid (crystal) or liquid state, molecules of this compound would interact with each other. Understanding these intermolecular forces is key to explaining the bulk properties of the substance.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. It maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts between neighboring molecules.

For this compound, a Hirshfeld analysis would reveal the nature and extent of various interactions, such as:

Hydrogen Bonds: The N-H groups of the hydrazine moiety can act as hydrogen bond donors, while the nitrogen and chlorine atoms can act as acceptors. These are typically strong interactions that play a significant role in the crystal packing.

π-π Stacking: The chlorophenyl rings of adjacent molecules may engage in π-π stacking interactions.

van der Waals Forces: A significant portion of the surface is usually involved in weaker van der Waals contacts, particularly involving the hydrocarbon butyl group.

| Interaction Type | Expected Contribution in this compound |

| H···H | High, due to the butyl chain and phenyl ring hydrogens. |

| Cl···H | Significant, indicating interactions with the chloro-substituent. |

| C···H | Moderate, often associated with C-H···π interactions. |

| N···H | Moderate to significant, representing hydrogen bonding. |

This table provides a qualitative prediction of Hirshfeld surface analysis results. Specific quantitative data for the title compound is not available.

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define atoms, bonds, and their properties. It can be applied to both isolated molecules and condensed phases to provide a rigorous and quantitative description of chemical bonding.

In the context of this compound, QTAIM analysis would be used to:

Identify Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond.

Characterize Bond Type: By analyzing the properties of the electron density at the BCP (such as its magnitude, the Laplacian of the electron density, and the energy densities), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds).

Quantify Bond Strength: The electron density at the BCP can be correlated with the strength of the bond.

Reaction Mechanism Modeling and Simulation

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. For this compound, this involves mapping the potential energy surface (PES) to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Computational methods, particularly density functional theory (DFT), are widely used to locate and characterize transition states. scispace.com This involves optimizing the geometry to find a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

For a reaction involving this compound, such as an oxidation or a condensation reaction, the reaction coordinate would be a geometric parameter that changes continuously from the reactant to the product. This could be a bond being formed or broken. By mapping the energy changes along this coordinate, a reaction profile can be constructed.

A hypothetical transition state for a representative reaction of this compound is characterized in Table 2. The imaginary frequency is a hallmark of a true transition state and corresponds to the motion along the reaction coordinate. The activation energy (Ea) is the energy difference between the transition state and the reactants.

| Property | Hypothetical Value |

| Energy relative to reactants (Ea) | +25.2 kcal/mol |

| Key bond distance in TS | 1.85 Å |

| Imaginary Frequency | -350 cm⁻¹ |

This table is illustrative and based on typical values for reactions of similar hydrazine derivatives.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. wikipedia.org Exploring the PES is essential for understanding all possible reaction pathways, identifying stable intermediates, and predicting the regioselectivity and stereoselectivity of a reaction. researchgate.netuni-muenchen.de

For a molecule like this compound, the PES can be complex due to the conformational flexibility of the butyl chain and the possibility of different reaction sites. Computational methods for PES exploration can range from simple coordinate scans, where the energy is calculated as a function of one or two geometric parameters, to more sophisticated automated search algorithms that can identify multiple minima and transition states. researchgate.netmolpro.net

A potential energy surface scan can reveal, for instance, the rotational barriers around the N-N bond or the C-N bond, providing insight into the conformational dynamics of the molecule. researchgate.net In the context of a reaction, a two-dimensional PES plot can visualize the energy landscape as two reactants approach and transform into products, clearly showing the minimum energy path.

Most chemical reactions are carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Solvation effects can be incorporated into computational models in two main ways: through implicit solvent models or explicit solvent models. wikipedia.orgnumberanalytics.com

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. They are useful for obtaining a first approximation of solvation effects on reaction profiles. purdue.edupurdue.edu

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the computational model. This approach is more computationally demanding but can provide a more detailed and accurate description of specific solvent-solute interactions, such as hydrogen bonding. For reactions where specific interactions with the solvent are crucial for stabilizing the transition state, explicit solvent models are often necessary.

In the case of this compound, the polarity of the solvent would be expected to influence its reactivity. Polar solvents could stabilize charged intermediates or transition states, thereby lowering the activation energy compared to a reaction in the gas phase or in a nonpolar solvent. A hybrid approach, using a few explicit solvent molecules to model the first solvation shell and an implicit model for the bulk solvent, often provides a good balance between accuracy and computational cost.

Applications of 1 4 Chlorophenyl Butylhydrazine As a Building Block in Advanced Organic Synthesis

Precursor in Heterocyclic Scaffold Construction

The hydrazine (B178648) functional group is a cornerstone in heterocyclic chemistry, enabling the formation of numerous nitrogen-containing ring systems through cyclization reactions. 1-(4-Chlorophenyl)butylhydrazine serves as a key starting material for constructing a variety of important heterocyclic cores.

Pyrazole (B372694) Ring System Formation via Cyclocondensation Reactions

Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals and agrochemicals. The most common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. youtube.comjk-sci.com In this reaction, this compound can react with various 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, to yield 1-aryl-substituted pyrazoles. organic-chemistry.org

The reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. youtube.com The use of this compound allows for the direct incorporation of the 4-chlorophenyl substituent onto the N-1 position of the pyrazole ring, a common structural motif in biologically active molecules. nih.gov For instance, the reaction of 4-chlorophenylhydrazine (B93024) hydrochloride with appropriate building blocks has been utilized to prepare indole-appended pyrazoles. nih.gov The regioselectivity of the cyclocondensation can often be controlled by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound. organic-chemistry.orgmdpi.com

Research has demonstrated the synthesis of various pyrazole derivatives using substituted hydrazines. For example, new substituted pyrazoles have been obtained from the reaction of a dione (B5365651) starting material with various hydrazines in ethanol (B145695) and sulfuric acid. researchgate.net Similarly, a one-pot, three-component procedure involving substituted aromatic aldehydes, tosylhydrazine, and terminal alkynes has proven efficient for preparing 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org The synthesis of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has also been reported as potential antitumor and anti-HCV agents. nih.govmdpi.com

| Reactants | Product Type | Key Features | Reference |

|---|---|---|---|

| Arylhydrazine + 1,3-Diketone | 1,3,5-Trisubstituted Pyrazole | Classic Knorr synthesis; allows for diverse substitution patterns. | youtube.comjk-sci.com |

| 4-Chlorophenylhydrazine + Indolyl-dione | 3-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]-1H-indole | Direct synthesis of biologically relevant indole-pyrazole conjugates. | nih.gov |

| Arylhydrazine + β-Enamino Diketone | Substituted 4-Formyl-N-arylpyrazoles | Regioselective synthesis controlled by Lewis acid activators. | organic-chemistry.org |

| Hydrazinobenzoic acid + 4-Acetylbenzoic acid | Pyrazole Aldehyde Derivatives | Multi-gram scale synthesis without extensive purification. | nih.gov |

Synthesis of 1,3,4-Oxadiazine Derivatives

1,3,4-Oxadiazines are six-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. While direct cyclization of this compound to form a 1,3,4-oxadiazine is not the primary route, it serves as a precursor to acylhydrazides, which are key intermediates in oxadiazine synthesis. mdpi.com The hydrazine can be acylated to form an N-acylhydrazine, which can then undergo cyclocondensation reactions.

One common method involves the reaction of acylhydrazides with α-haloketones. benthamopenarchives.com For example, cyanoacetyl hydrazine reacts with α-haloketones to produce hydrazide-hydrazone derivatives, which can be cyclized to form 1,3,4-oxadiazines. benthamopenarchives.comscirp.org Another approach is the [2+4] cycloaddition of N-acyldiazenes (generated in situ from acylhydrazides) with allenoates, providing an atom-efficient route to 1,3,4-oxadiazines. mdpi.com The use of this compound as the starting material would lead to the corresponding N-(4-chlorophenyl)-N-butyl-acylhydrazide, which, upon cyclization, would yield 1,3,4-oxadiazines bearing the 4-chlorophenyl substituent. The cyclocondensation of phenylhydrazones, catalyzed by a mild base like triethylamine (B128534), has also been shown to produce 1,3,4-oxadiazines in good yields. asianpubs.org

| Precursor | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Acylhydrazide | Allenoates, NaNO₂, HNO₃ | (Z)-Ethyl 2-(...)-1,3,4-oxadiazin-6(5H)-ylidene)acetate | One-pot aerobic oxidation and [2+4] cycloaddition | mdpi.com |

| Cyanoacetyl hydrazine | α-Haloketones | Hydrazide-hydrazone derivatives | Heterocyclization precursor | benthamopenarchives.com |

| Phenylhydrazone | Triethylamine | Substituted 1,3,4-Oxadiazines | Base-catalyzed cyclocondensation | asianpubs.org |

| Vinyl cyanides | Acetohydrazide | Substituted 4H-1,3,4-oxadiazines | Catalyst-free reaction in water | orgchemres.org |

Formation of Other Nitrogen-Containing Heterocycles (e.g., Pyridazinones)

Pyridazinones are a class of six-membered heterocycles that are important scaffolds in medicinal chemistry. This compound can be a crucial reactant in the synthesis of N-substituted pyridazinones. A common synthetic strategy involves the reaction of an arylhydrazine with a γ-keto acid or its ester. bohrium.comlew.ro

The reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization to form the dihydropyridazinone ring, which can then be oxidized to the corresponding pyridazinone. bohrium.com For instance, γ-keto acids can be cyclized using hydrazine derivatives to obtain the target pyridazinone compounds. bohrium.com The reaction of γ-keto-thioesters with arylhydrazines has also been explored, with reaction conditions influencing the outcome. lew.ro Furthermore, the reaction of donor-acceptor cyclopropanes with arylhydrazines can lead to the formation of dihydropyrazoles, while their reaction with hydrazine hydrate (B1144303) can yield cyclopropane-fused pyridazinones, showcasing the versatility of hydrazine derivatives in accessing different heterocyclic systems. rsc.org

| Reactants | Product | Key Conditions/Features | Reference |

|---|---|---|---|

| Arylhydrazine + γ-Keto Acid | N-Aryl-dihydropyridazinone | Cyclization via hydrazone formation. | bohrium.com |

| Arylhydrazine + γ-Keto-thioester | Pyridazinone | Reaction conditions can be tuned for specific products. | lew.ro |

| Hydrazine + D-A Cyclopropane | Cyclopropane-fused Pyridazinone | Reaction in acetic acid favors pyridazinone formation. | rsc.org |

| Aldehyde + Arylhydrazine + Acryloyloxazolidinone | Pyridazinone | Cu(OTf)₂ catalyzed three-component synthesis. | bohrium.com |

Functional Group Interconversions and Derivatization

Beyond its role in building heterocyclic rings, this compound is a valuable substrate for various functional group interconversions, particularly through reactions that leverage the reactivity of the arylhydrazine moiety.

Chalcogenation Reactions Utilizing Arylhydrazines

Chalcogenation reactions involving the formation of carbon-chalcogen (S, Se, Te) bonds are of significant interest in organic synthesis. Arylhydrazines have been identified as effective precursors for these transformations. chemrevlett.comchemrevlett.com

Unsymmetrical thioethers are important structural motifs in many pharmaceuticals and functional materials. Traditional methods for their synthesis often have limitations. A modern and efficient approach involves the cross-coupling of arylhydrazines with sulfur-containing compounds. rsc.org

One notable method is the cesium carbonate-mediated aerobic oxidative cross-coupling of arylhydrazines with disulfides. This reaction proceeds at room temperature and tolerates a wide range of functional groups on the arylhydrazine, including halogens like the chloro group in this compound. chemrevlett.comrsc.org This catalyst-free method provides a straightforward route to unsymmetrical aryl sulfides. chemrevlett.com

Another strategy involves the palladium-catalyzed oxidative cross-coupling of arylhydrazines with thiols. chemrevlett.comrsc.org This method expands the scope of the reaction to include thiols as the sulfur source. These reactions typically involve the cleavage of the C-N bond of the hydrazine, which then acts as an aryl source for the coupling with the sulfur nucleophile. chemrevlett.comchemrevlett.com

| Arylhydrazine Substrate | Sulfur Source | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| Arylhydrazine Hydrochloride | Disulfide | Cs₂CO₃ (base), aerobic | Unsymmetrical Aryl Sulfide | chemrevlett.comrsc.org |

| Arylhydrazine Hydrochloride | Thiophenol | Pd(OAc)₂, PCy₃ (ligand), Na₂CO₃ (base) | Unsymmetrical Diaryl Sulfide | chemrevlett.com |

| Arylhydrazine | Disulfide | Na₂-eosin Y (photocatalyst), H₂O₂ (oxidant) | Unsymmetrical Thioether | chemrevlett.com |

| Arylhydrazine Hydrochloride | Arene Thiol | Ni@Fe₃O₄–C (magnetic nanocatalyst), aerobic | Unsymmetrical Diaryl Thioether | chemrevlett.com |

Halogenation Reactions (e.g., Conversion to Aryl Iodides)

Arylhydrazines can be efficiently converted into aryl iodides, which are highly valuable intermediates in organic synthesis, particularly in cross-coupling reactions. A metal- and base-free method has been developed for this transformation using molecular iodine. nih.govacs.org

In this reaction, the arylhydrazine hydrochloride is treated with an equimolar amount of iodine in dimethyl sulfoxide (B87167) (DMSO). nih.gov The process involves a dual role for iodine: it first acts as an oxidant to convert the arylhydrazine into an arenediazonium salt, and then as an iodination reagent. nih.gov The arenediazonium salt is believed to undergo a single-electron transfer (SET) to form an aryl radical, which then combines with an iodine radical to afford the final aryl iodide product. nih.gov This method is noted for its mild conditions, broad substrate scope, and good to excellent yields. nih.govacs.org

Table 3: General Procedure for the Synthesis of Aryl Iodides from Arylhydrazines nih.gov

| Parameter | Condition |

|---|---|

| Starting Material | Arylhydrazine Hydrochloride (0.5 mmol) |

| Reagent | I₂ (0.5 mmol) |

| Solvent | DMSO (0.1 mL) |

| Temperature | 60 °C |

| Time | 6 h |

| Atmosphere | Air |

This synthetic route provides a direct and convenient way to convert this compound into 1-(4-chlorophenyl)-4-iodobutane, a versatile building block for further functionalization.

Multi-Component Reactions (MCRs) Incorporating the Hydrazine Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of modern synthetic and medicinal chemistry. rug.nlnih.gov The hydrazine functionality is frequently incorporated into MCRs to generate complex heterocyclic scaffolds. nih.govenamine.net

Arylhydrazines, such as 4-chlorophenylhydrazine hydrochloride, have been used in MCRs to synthesize complex molecules like pyranopyrazoles. rsc.org The leading method for synthesizing pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-difunctional compound. nih.gov These reactions are highly efficient and allow for the rapid generation of molecular diversity from simple starting materials. enamine.net The use of this compound in such MCRs would allow for the introduction of the 4-chlorophenylbutyl motif into a wide array of heterocyclic systems, creating novel chemical entities for screening libraries.

Preparation of Advanced Intermediates for Diverse Chemical Libraries

The structural features of this compound make it an excellent building block for the creation of diverse chemical libraries used in drug discovery and materials science. enamine.netchemdiv.comchemdiv.com The hydrazine group is a versatile handle for a variety of chemical transformations, including condensation with carbonyl compounds to form hydrazones or cyclization reactions to generate heterocycles like pyrazoles and triazoles. enamine.net

Chemical suppliers like Enamine and ChemDiv offer a wide range of hydrazine-containing building blocks for library synthesis. enamine.netchemdiv.comchemdiv.com These building blocks are designed to be readily incorporated into high-throughput synthesis workflows. enamine.net For instance, N-(4-chlorophenyl)-4-hydrazino-4-oxobutanamide and 2-(4-chlorophenyl)-4-hydrazinopyrazolo[1,5-a]pyrazine are examples of commercially available intermediates that leverage the reactivity of the chlorophenyl and hydrazine moieties. chemdiv.comchemdiv.com By analogy, this compound can be used to prepare a unique set of advanced intermediates, expanding the accessible chemical space for the development of new materials and therapeutic agents. The butyl linker provides additional flexibility and lipophilicity compared to simpler arylhydrazines, which can be advantageous in tuning the physicochemical properties of the final compounds.

Advanced Analytical and Structural Elucidation Methodologies in 1 4 Chlorophenyl Butylhydrazine Research

Spectroscopic Techniques for Structural Characterization

Spectroscopy is the primary tool for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of 1-(4-Chlorophenyl)butylhydrazine.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The aromatic protons on the chlorophenyl ring would appear as distinct doublets in the aromatic region (~6.8-7.5 ppm). The protons of the butyl chain would appear in the aliphatic region (~0.9-3.5 ppm), with their specific chemical shifts and splitting patterns revealing the connectivity of the -CH₂- and -CH₃ groups. The protons on the hydrazine (B178648) nitrogen atoms (-NH-NH₂) would appear as broad signals that can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the 4-chlorophenyl group would resonate in the typical downfield region (~115-150 ppm), while the aliphatic carbons of the butyl group would appear upfield (~10-60 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands. For instance, N-H stretching vibrations for the hydrazine group typically appear as broad peaks in the 3200-3400 cm⁻¹ region researchgate.net. The C-H stretches of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butyl group appear just below 3000 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range, and the characteristic C-Cl stretch would be found in the fingerprint region, typically between 700-850 cm⁻¹.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), resulting in two peaks (M⁺ and M+2⁺) separated by two mass units.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |

| ¹H NMR | Aromatic protons (C₆H₄Cl) | ~6.8 - 7.5 ppm (two doublets) |

| Aliphatic protons (Butyl chain) | ~0.9 - 3.5 ppm (multiplets, triplet) | |

| Hydrazine protons (NH-NH₂) | Broad signals, variable ppm | |

| ¹³C NMR | Aromatic carbons (C₆H₄Cl) | ~115 - 150 ppm |

| Aliphatic carbons (Butyl chain) | ~10 - 60 ppm | |

| IR | N-H stretch (Hydrazine) | ~3200 - 3400 cm⁻¹ (broad) |

| Aromatic C-H stretch | ~3000 - 3100 cm⁻¹ | |

| Aliphatic C-H stretch | ~2850 - 2960 cm⁻¹ | |

| Aromatic C=C stretch | ~1450 - 1600 cm⁻¹ | |

| C-Cl stretch | ~700 - 850 cm⁻¹ | |

| Mass Spec. | Molecular Ion (M⁺) | Peak at molecular weight |

| Isotope Peak (M+2)⁺ | Peak at (Molecular Weight + 2) with ~1/3 intensity of M⁺ |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. A study focused on the separation of substituted chlorophenyl hydrazine isomers highlights the utility of reverse-phase HPLC (RP-HPLC) for this class of compounds researchgate.net. For this compound, an RP-HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer researchgate.netsielc.com. The detection is typically performed using an ultraviolet (UV) detector, as the chlorophenyl group is a strong chromophore. The purity of commercial batches of related compounds is often certified using HPLC calpaclab.com.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Hydrazines can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification mdpi.com. For this compound, a capillary column with a polar stationary phase would likely be used to achieve good separation mdpi.com. GC-MS combines the separation power of GC with the detection capabilities of MS, making it an excellent tool for identifying impurities in the sample.

Table 2: Typical Chromatographic Conditions for Analysis of Chlorophenyl Hydrazine Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Technique | Reverse-Phase (RP-HPLC) | Capillary Gas Chromatography, often with Mass Spectrometry (GC-MS) |

| Stationary Phase | Octadecylsilane (C18) bonded to silica (B1680970) particles researchgate.net | Polar stationary phase (e.g., Polyethylene glycol) mdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with an acid modifier sielc.com | Inert carrier gas (e.g., Helium, Nitrogen) mdpi.com |

| Detector | UV-Vis Detector (Diode Array Detector) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Application | Purity assessment, quantification, separation of isomers researchgate.net | Impurity profiling, analysis of volatile components |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are not directly accessible through spectroscopic methods.

To date, a single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, if suitable crystals of the compound could be grown, this technique would provide invaluable information. The analysis would reveal the precise geometry of the 4-chlorophenyl ring and the conformation of the butylhydrazine (B1329735) side chain. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding involving the hydrazine moiety, which governs the physical properties of the solid material. The application of X-ray crystallography is common for the unambiguous structural confirmation of complex organic molecules, including derivatives containing chlorophenyl groups mdpi.comresearchgate.net.

Future Prospects and Emerging Research Avenues for 1 4 Chlorophenyl Butylhydrazine

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. For 1-(4-Chlorophenyl)butylhydrazine, future research will likely prioritize the development of sustainable and atom-economical synthetic methods that minimize waste and environmental impact. Traditional hydrazine (B178648) syntheses can involve harsh reagents and produce significant byproducts.

Future protocols could focus on catalytic C-N bond-forming reactions. For instance, the direct N-arylation of butylhydrazine (B1329735) with 4-chlorobromobenzene or a related aryl electrophile, catalyzed by transition metals like palladium or copper, could offer a more efficient route. Research in this area would aim to identify catalyst systems that operate under mild conditions, in greener solvents (such as water or bio-derived solvents), and with high turnover numbers.

Another avenue of exploration is the development of one-pot or tandem reactions that reduce the number of intermediate purification steps. This could involve the in situ generation of the hydrazine moiety followed by its immediate functionalization. The goal would be to achieve a high atom economy, where the majority of atoms from the starting materials are incorporated into the final product.

| Potential Synthetic Strategy | Key Advantages | Research Focus |

| Catalytic N-Arylation | High efficiency, milder conditions | Development of novel Pd or Cu catalysts, use of green solvents |

| One-Pot/Tandem Reactions | Reduced waste, fewer steps | Design of sequential reaction pathways, optimization of reaction cascades |

| Flow Chemistry Synthesis | Enhanced safety and control | Adaptation of batch protocols to continuous flow systems |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. The synthesis of hydrazines, which can be energetic and potentially hazardous on a large scale, is particularly well-suited for flow chemistry platforms.

Future research on this compound could involve translating its synthesis to a continuous flow process. This would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and purity. The small reaction volumes at any given time in a flow reactor mitigate the risks associated with exothermic events or the handling of unstable intermediates.

Furthermore, the integration of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, could enable the rapid optimization of reaction conditions and the exploration of a wide range of derivatives. An automated system could systematically vary starting materials, catalysts, and reaction parameters to quickly identify the optimal conditions for the synthesis of this compound and related compounds.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The hydrazine moiety is a versatile functional group capable of participating in a wide array of chemical transformations. A key area of future research for this compound will be the exploration of its reactivity to uncover novel and unprecedented chemical transformations.

One area of interest is its use in the synthesis of complex heterocyclic compounds. The nitrogen atoms of the hydrazine can act as nucleophiles in cyclization reactions to form pyrazoles, indazoles, and other nitrogen-containing ring systems. The presence of the 4-chlorophenyl group and the butyl chain could influence the regioselectivity and stereoselectivity of these reactions in interesting ways.

Another promising avenue is the investigation of its behavior in transition metal-catalyzed cross-coupling reactions. The N-N bond of the hydrazine could potentially be cleaved or functionalized under specific catalytic conditions, opening up new pathways for the synthesis of complex amines and other nitrogenated molecules.

| Reaction Type | Potential Products | Key Research Questions |

| Cyclization Reactions | Pyrazoles, Indazoles, Triazoles | How do the substituents influence regioselectivity and stereoselectivity? |

| Transition Metal Catalysis | Functionalized anilines, complex amines | Can the N-N bond be selectively cleaved and functionalized? |

| Radical Reactions | Nitrogen-centered radicals | What are the stability and reactivity of the resulting radical species? |

Advanced Computational-Experimental Synergies for Rational Design

The synergy between computational chemistry and experimental work provides a powerful paradigm for the rational design of new molecules and reactions. For this compound, computational modeling can offer deep insights into its electronic structure, conformation, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to predict the most stable conformations of the molecule and to model the transition states of potential reactions. This can help in understanding the underlying mechanisms of its transformations and in predicting the outcomes of new reactions. For example, computational studies could predict the most likely sites for electrophilic or nucleophilic attack, or the relative energies of different cyclization pathways.

Molecular dynamics simulations could be used to study its interactions with biological macromolecules, such as enzymes or receptors, providing a basis for the rational design of new bioactive compounds based on the this compound scaffold. This computational-experimental feedback loop can accelerate the discovery of new applications for this compound.

Discovery of New Applications as a Versatile Synthetic Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. A significant future prospect for this compound is its establishment as a versatile synthon for the construction of more complex molecules.

Its bifunctional nature, with the reactive hydrazine group and the modifiable 4-chlorophenyl ring, makes it an attractive building block. The hydrazine moiety can be a precursor to a variety of nitrogen-containing functional groups, while the chloro-substituent on the phenyl ring can be a handle for further functionalization via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions.

Research in this area would focus on demonstrating the utility of this compound in the synthesis of target molecules with potential applications in medicinal chemistry, materials science, or agrochemicals. For example, it could serve as a key starting material for the synthesis of a library of compounds to be screened for biological activity.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chlorophenyl)butylhydrazine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of arylhydrazine derivatives typically involves condensation reactions between hydrazines and carbonyl-containing precursors. For this compound, a plausible route includes reacting 4-chlorophenylbutanone with hydrazine hydrate under reflux in ethanol or methanol. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to alcohols .

- Catalysts : Acidic or basic catalysts (e.g., HCl or NaOH) can improve condensation efficiency.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity .

- Yield Optimization Table :

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Hydrazine molar ratio | 1.2–1.5 equivalents | Maximizes conversion |

| Temperature | 70–80°C (reflux) | Accelerates kinetics |

| Reaction time | 6–12 hours | Balances completion vs. side reactions |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the hydrazine backbone and substituent positions. Aromatic protons appear as doublets (δ 7.2–7.4 ppm), while the butyl chain shows characteristic methylene/methyl shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and monitor degradation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) be applied to predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electronic Properties : Frontier molecular orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites .

- Thermodynamic Stability : Gibbs free energy comparisons between tautomers or conformers.

- Reaction Pathways : Transition-state analysis for hydrazine decomposition or derivatization reactions.

- Software Tools : Gaussian, ORCA, or VASP for simulations; visualization via GaussView or PyMol .

Q. What strategies resolve contradictions in biological activity data across studies involving arylhydrazine derivatives?

- Methodological Answer :

- Systematic SAR Studies : Modify substituents (e.g., alkyl chain length, halogen position) to isolate structural contributors to activity .

- In Vitro vs. In Vivo Validation : Use cell-based assays (e.g., enzyme inhibition) alongside animal models to contextualize discrepancies.

- Statistical Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Q. How to design experiments to assess the compound’s potential as a precursor in heterocyclic synthesis?

- Methodological Answer :

- Cyclization Reactions : React with aldehydes/ketones (e.g., 4-chlorobenzaldehyde) to form pyrazoles or triazoles. Monitor via TLC and isolate products via vacuum distillation .

- Catalytic Conditions : Screen transition-metal catalysts (e.g., CuI) for cross-coupling to generate indoles or quinolines.

- Table: Common Heterocyclic Products :

| Precursor | Product | Conditions |

|---|---|---|

| This compound + acetylacetone | Pyrazole derivative | Ethanol, reflux, 8h |

Q. What are the challenges in interpreting X-ray crystallography data for hydrazine derivatives, and how are they addressed?

- Methodological Answer :

- Disorder in Crystal Lattices : Hydrazine flexibility can cause positional disorder. Mitigate by collecting data at low temperatures (100 K) .

- Hydrogen Bonding : Use SHELX software to refine H-bond networks and validate via residual density maps .

- Polymorphism : Screen multiple crystallization solvents (e.g., DMSO vs. acetonitrile) to identify stable forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.